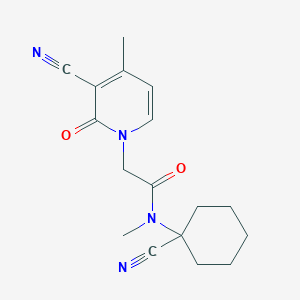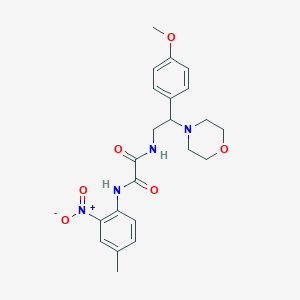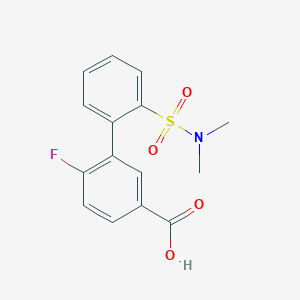
3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 229.06 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is represented by the formula C8H12BNO4S . The InChI code for this compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 .Chemical Reactions Analysis
Borinic acids, such as “2-(N,N-Dimethylsulfamoyl)phenylboronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
The boiling point of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is predicted to be 428.5±55.0 °C . Its density is predicted to be 1.37±0.1 g/cm3 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Anaerobic Transformation and Mechanism Elucidation
Research has employed isomeric fluorophenols to study the anaerobic transformation of phenol to benzoate, revealing insights into the mechanism of transformation. Specifically, the transformation led to the accumulation of fluorobenzoic acids, indicating that the carboxyl group was introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
Synthesis and Structural Analysis
Another study focused on the synthesis and structural characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, demonstrating the utility of fluorinated benzoic acid derivatives in creating novel compounds with significant structural and vibrational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
Herbicidal Activity
The synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid showcased its potential herbicidal activity, underscoring the importance of such compounds in agricultural applications (Liu Chang-chun, 2006).
Material Synthesis and Application
Supramolecular Chemistry
Studies on supramolecular liquid crystals incorporating fluorobenzoic acid derivatives have provided insights into mesomorphic thermal stabilities, indicating the role of fluorinated compounds in designing materials with specific thermal properties (Bhagavath et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, such as this compound, are known to be involved in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with transition metals and other organic groups in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound may participate in two key processes: oxidative addition and transmetalation . In oxidative addition, the compound may interact with formally electrophilic organic groups, leading to the formation of new bonds. In transmetalation, the compound may transfer formally nucleophilic organic groups from boron to a transition metal .
Biochemical Pathways
Suzuki–miyaura cross-coupling reactions are widely used in carbon–carbon bond forming reactions . Therefore, the compound may influence biochemical pathways involving the formation or modification of carbon–carbon bonds.
Pharmacokinetics
The compound is described as a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds or the modification of existing ones.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may participate are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other functional groups.
Propiedades
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)12-9-10(15(18)19)7-8-13(12)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWAQLVGPXJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)

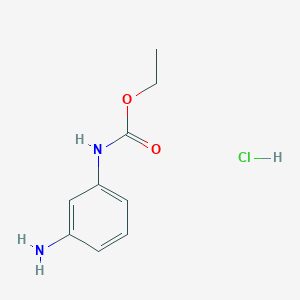
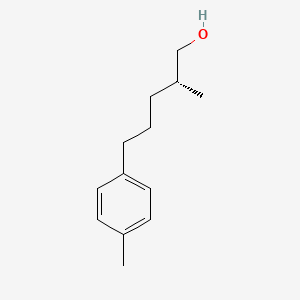
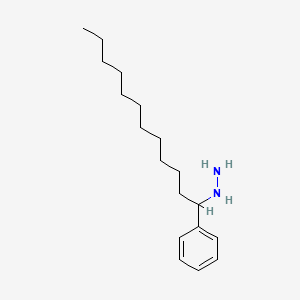

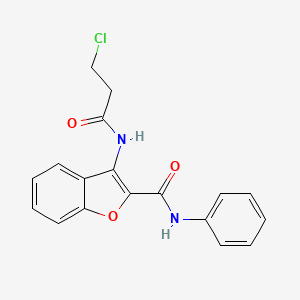
![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)
![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)

